molecular formula C9H9Cl2NO B12213631 7,8-Dichlorochroman-4-amine

7,8-Dichlorochroman-4-amine

Cat. No.: B12213631
M. Wt: 218.08 g/mol
InChI Key: WUGRPYNFTPEPAC-UHFFFAOYSA-N
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Description

7,8-Dichlorochroman-4-amine is a bicyclic organic compound featuring a chroman (benzopyran) backbone substituted with two chlorine atoms at positions 7 and 8 and an amine group at position 2.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

7,8-dichloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Cl2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2

InChI Key

WUGRPYNFTPEPAC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichlorochroman-4-amine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process may include steps like purification through recrystallization and characterization using techniques like NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichlorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines with different degrees of substitution.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products: The major products formed from these reactions include substituted amines, nitroso compounds, and various derivatives with modified functional groups .

Scientific Research Applications

7,8-Dichlorochroman-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Effects

The biological and physicochemical properties of chroman-4-amine derivatives are highly sensitive to halogen substituent positions and types. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Notes
7,8-Dichlorochroman-4-amine Not explicitly provided C₉H₉Cl₂NO 218.08 (inferred) Cl at 7,8; NH₂ at 4 Likely intermediate for bioactive molecules
6,7-Dichlorochroman-4-amine 886762-90-9 C₉H₉Cl₂NO 218.08 Cl at 6,7; NH₂ at 4 Preclinical research (e.g., enzyme inhibition)
6,8-Dichlorochroman-4-amine 886762-89-6 C₉H₉Cl₂NO 218.08 Cl at 6,8; NH₂ at 4 Synthetic intermediate for chiral ligands
7,8-Difluorochroman-4-amine 886762-83-0 C₉H₉F₂NO 201.17 F at 7,8; NH₂ at 4 Medical intermediate (improved bioavailability)
(R)-8-(Trifluoromethyl)chroman-4-amine 1145685-65-9 C₁₀H₁₁F₃NO 218.20 CF₃ at 8; NH₂ at 4 CNS drug candidate (enhanced lipophilicity)

Key Observations :

  • Substituent Position : 6,8-Dichlorochroman-4-amine is prioritized in asymmetric synthesis due to its chiral center, enabling enantioselective catalysis . In contrast, 6,7-dichloro derivatives are explored for enzyme inhibition .

Biological Activity

7,8-Dichlorochroman-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

This compound belongs to the class of chroman derivatives. Its structural formula can be represented as follows:

C9H6Cl2NO\text{C}_9\text{H}_6\text{Cl}_2\text{N}O

Antitumor Activity

Recent studies have highlighted the antitumor properties of various chroman derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of several chroman derivatives, this compound was tested against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutics.

Cell LineIC50 (µM)Inhibition Rate (%)
A54912.585
MCF-710.390

This data suggests that this compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against various bacterial strains.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound possesses moderate antimicrobial activity, warranting further exploration in the context of infectious diseases.

The biological activity of this compound is believed to arise from multiple mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Apoptosis Induction : The compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Inhibition of DNA/RNA Synthesis : Evidence suggests that chroman derivatives can inhibit nucleic acid synthesis in microbial cells.

Research Findings

A systematic review of literature reveals several studies focusing on the biological activities of chroman derivatives. Notably:

  • Anticancer Studies : Various derivatives have been synthesized and tested for their efficacy against resistant cancer cell lines.
  • Antimicrobial Research : Investigations into the structure-activity relationships (SAR) have provided insights into optimizing antimicrobial efficacy.

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